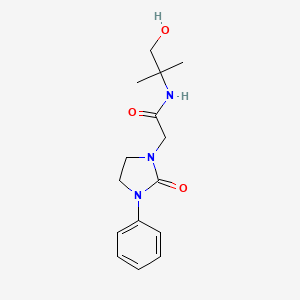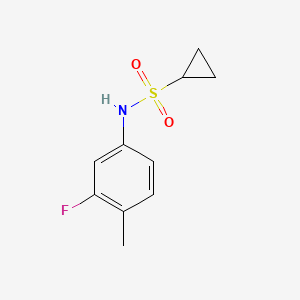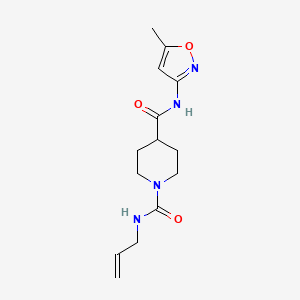![molecular formula C16H14N4O2 B6586382 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide CAS No. 1226443-29-3](/img/structure/B6586382.png)
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole is a heterocyclic compound and it’s derivatives are of wide interest because of their diverse biological and clinical applications . The compound you’re asking about has an indole group, a formamido group, and a pyridinyl group. These groups are often seen in biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the indole and amide groups. Indole is known to undergo electrophilic substitution .作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives , potential effects could include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more.
实验室实验的优点和局限性
The use of 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide in laboratory experiments has a number of advantages and limitations. The compound is relatively inexpensive and easy to synthesize, and can be used in a variety of experiments. However, the compound is not very soluble in water, and is unstable in the presence of light and heat.
未来方向
There are a number of potential future directions for the use of 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide. These include the development of new indole-based drugs, the study of the biological activity of indole derivatives, and the development of new enzyme inhibitors. In addition, the compound could be used to study the structure and function of enzymes, and to develop new methods for drug delivery. Finally, the compound could be used to study the effects of indole derivatives on the metabolism of drugs, as well as the development of new methods for drug delivery.
合成方法
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide can be synthesized from indole and formic acid in a two-step process. The first step is the condensation of indole and formic acid in the presence of a base, such as potassium carbonate, to form a carboxylic acid intermediate. The second step is the hydrolysis of the carboxylic acid intermediate to form 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide. This method has been successfully used to synthesize 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide in yields of up to 95%.
科学研究应用
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamideformamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of indole-based drugs, and the study of the biological activity of indole derivatives. The compound has also been used as a substrate for the study of the enzyme choline oxidase and as a substrate for the study of the enzyme tyrosinase.
属性
IUPAC Name |
N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWTKXSZLPMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)



![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)